molecular formula C5H11NOS B2394101 2-(3-Aminothietan-3-yl)ethanol CAS No. 1545881-41-1

2-(3-Aminothietan-3-yl)ethanol

Cat. No.: B2394101
CAS No.: 1545881-41-1
M. Wt: 133.21
InChI Key: XQNGXZLZCBBNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminothietan-3-yl)ethanol is a chemical compound that belongs to the class of thietane-containing compounds. It has a molecular formula of C5H11NOS and a molecular weight of 133.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminothietan-3-yl)ethanol typically involves the reaction of thietane derivatives with ethanolamine under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminothietan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Aldehydes, ketones.

    Reduction: Primary amines, alcohols.

    Substitution: Substituted thietane derivatives.

Scientific Research Applications

2-(3-Aminothietan-3-yl)ethanol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminothietan-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The aminothietan ring can interact with enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    Thietan-3-ol: A related compound with a similar thietane ring structure but lacking the amino group.

    2-(3-Hydroxythietan-3-yl)ethanol: Similar structure with a hydroxyl group instead of an amino group.

Uniqueness: 2-(3-Aminothietan-3-yl)ethanol is unique due to the presence of both an aminothietan ring and an ethanol group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-aminothietan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c6-5(1-2-7)3-8-4-5/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNGXZLZCBBNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.